4-Fluoro-N,2-dihydroxybenzamide
Overview
Description
“4-Fluoro-N,2-dihydroxybenzamide” is a chemical compound with the molecular formula C7H6FNO3 . It has a molecular weight of 171.12600 . It is also known by other names such as “4-Fluor-salicylhydroxamsaeure” and "4-fluorosalicylohydroxamic acid" .
Synthesis Analysis
The synthesis of benzamides, which “this compound” is a type of, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. Single crystal structure analysis provides a detailed understanding of the molecular arrangement of this compound in a crystal’s lattice, including bond lengths, bond angles, and dihedral angles .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, it can participate in nucleophilic aromatic substitution reactions . More research is needed to fully understand the range of chemical reactions that this compound can undergo.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 171.12600 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Metal-Chelating Properties and Antiviral Activity
4-Fluoro-N,2-dihydroxybenzamide, as part of the 2-hydroxyphenyl amides group, has been researched for its metal-chelating properties, specifically in the context of inhibiting influenza virus endonuclease. This inhibition is achieved through the chelation of metal ions within the active site of the enzyme, showing potential as an antiviral strategy against influenza (Carcelli et al., 2017).
Opto-Electrical Properties
A study on 2-fluoro-N,N-diphenylbenzamide, a similar compound, focused on its opto-electrical properties. It was found that this compound could be developed into nonlinear optical (NLO) single crystals, indicating potential applications in the field of optoelectronics (Raveendiran et al., 2022).
Synthesis and Biological Activity in Cancer Research
4-Fluoro benzamide derivatives have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. Specifically, compounds such as 4-fluoro and 2,5-difluoro benzamide derivatives showed notable potency against HepG2 and HeLa cancer cell lines, suggesting their utility in cancer research (Phutdhawong et al., 2021).
Anti-Hepatitis B Virus Activity
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound related to this compound, showed nanomolar inhibitory activity against the Hepatitis B virus, demonstrating its potential in antiviral therapy (Ivashchenko et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-N,2-dihydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAOFHOPBBESHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540933 | |
Record name | 4-Fluoro-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-78-3 | |
Record name | 4-Fluoro-N,2-dihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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